4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-(2-methylpropoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-15(2)14-30-18-6-8-19(9-7-18)32(28,29)26-17-5-11-22-20(13-17)24(27)25-21-12-16(3)4-10-23(21)31-22/h4-13,15,26H,14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOQDGMLXVPHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OCC(C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and pharmacokinetic properties.
- Molecular Formula : CHNOS
- Molecular Weight : 452.5 g/mol
- CAS Number : 922089-13-2
The biological activity of this compound can be attributed to its structural components that interact with various biological pathways. The dibenzo[b,f][1,4]oxazepin moiety is known for its ability to modulate neurotransmitter systems, while the benzenesulfonamide group has been associated with diverse pharmacological effects.
Potential Mechanisms
- Calcium Channel Modulation : Similar compounds have shown the ability to inhibit calcium channels, leading to reduced perfusion pressure and coronary resistance in isolated heart models . This suggests that 4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide may also exhibit such effects.
- Antimicrobial Activity : Research indicates that sulfonamide derivatives possess antimicrobial properties. The structural similarity of this compound to known antibacterial agents suggests it could have similar activity against gram-positive and gram-negative bacteria .
In Vitro Studies
- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of related sulfonamide compounds demonstrated significant inhibition against various bacterial strains. The results indicated that modifications in the sulfonamide structure could enhance antibacterial potency .
- Cardiovascular Effects : Experimental models using isolated rat hearts have shown that certain sulfonamides can significantly decrease perfusion pressure and coronary resistance. This highlights the potential cardiovascular benefits of compounds like 4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide .
Case Studies
A case study involving a related compound (4-(2-aminoethyl)-benzenesulfonamide) indicated a dose-dependent decrease in perfusion pressure in isolated heart models. This finding supports the hypothesis that structural analogs may exert similar cardiovascular effects through calcium channel inhibition .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Preliminary studies suggest that sulfonamide derivatives can exhibit varied absorption and distribution characteristics based on their chemical structure.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate to high |
| Bioavailability | Variable |
| Metabolism | Hepatic |
| Elimination Half-life | Not yet determined |
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics
- Isobutoxy vs. Trifluoromethyl () : The isobutoxy group in the target compound provides greater lipophilicity (logP ~3.5 estimated) compared to the trifluoromethyl group (logP ~2.8), favoring membrane permeability and CNS penetration. However, the trifluoromethyl group’s electron-withdrawing nature may enhance binding affinity to electron-rich enzyme active sites .
- Isobutoxy vs. Hydroxy () : The hydroxy group in improves aqueous solubility (clogP ~1.9) but reduces metabolic stability due to susceptibility to glucuronidation. The target’s isobutoxy group balances lipophilicity and steric protection from metabolic enzymes .
Core Structure Modifications
- 8-Methyl vs.
- 11-Oxo vs. 10-Acetyl (): The lactam (11-oxo) group in the target compound enhances ring rigidity and hydrogen-bonding capacity compared to the acetylated derivative in , which lacks a hydrogen-bond donor and may exhibit reduced target affinity .
Sulfonamide vs. Carboxamide Linkages
Research Implications and Limitations
While structural comparisons provide mechanistic hypotheses, experimental validation is critical:
- Activity assays : Testing against targets like COX-2 or serotonin receptors could clarify functional differences.
- ADME profiling : Comparative studies on solubility, plasma protein binding, and metabolic clearance are needed.
- Synthetic accessibility : The isobutoxy group may require multi-step synthesis compared to simpler substituents .
Further studies should prioritize structural analogs with documented bioactivity (e.g., ’s trifluoromethyl derivative) to guide optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
